An In-Depth Technical Guide to the Mechanism of Action of Carvotroline Hydrochloride
An In-Depth Technical Guide to the Mechanism of Action of Carvotroline Hydrochloride
Introduction
Carvotroline Hydrochloride (also known by its developmental code WY-47,791) is a novel synthetic compound belonging to the γ-carboline class of molecules.[1] Carbolines, as a structural class, are recognized for their diverse pharmacological activities, with various derivatives showing promise as neuroprotective, antipsychotic, and antimicrobial agents.[2] Carvotroline, in particular, has been investigated for its potential as an antipsychotic agent. This guide provides a comprehensive overview of the putative mechanism of action of Carvotroline Hydrochloride, drawing upon its structural relationship to other psychoactive compounds and the general principles of antipsychotic pharmacology. While specific quantitative binding and functional data for Carvotroline are not extensively available in the public domain, this document outlines the expected pharmacological profile and the experimental approaches required for its full characterization.
Molecular Structure and Physicochemical Properties
Carvotroline is characterized by a tetracyclic γ-carboline core structure. Its chemical name is 8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole hydrochloride. The presence of the fluorinated indole ring and the pyridinylethyl side chain are key features that likely dictate its interaction with various receptor systems.
Core Mechanism of Action: A Multi-Target Receptor Profile
The preclinical profile of Carvotroline suggests that its antipsychotic effects are likely mediated through a combination of interactions with key neurotransmitter receptors, a hallmark of many atypical antipsychotics. The primary targets are believed to be the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Antagonism
A central tenet of antipsychotic drug action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of psychosis, such as hallucinations and delusions. By acting as an antagonist at D2 receptors, Carvotroline is expected to reduce dopaminergic neurotransmission, thereby alleviating these symptoms. The affinity for the D2 receptor is a critical determinant of both the efficacy and the side-effect profile of an antipsychotic. High affinity and potent antagonism are associated with robust antipsychotic effects but also carry a higher risk of extrapyramidal symptoms (EPS) and hyperprolactinemia.[4]
Serotonin 5-HT2A Receptor Antagonism
Many second-generation (atypical) antipsychotics exhibit a high affinity for the serotonin 5-HT2A receptor, often with a higher affinity for 5-HT2A than for D2 receptors (a high 5-HT2A/D2 ratio).[3] Blockade of 5-HT2A receptors is thought to contribute to the "atypical" profile of these drugs, which includes a lower incidence of EPS and potential efficacy against the negative and cognitive symptoms of schizophrenia.[5] 5-HT2A receptor antagonism can indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex, which may underlie some of the therapeutic benefits for negative and cognitive symptoms.[6] Given its preclinical profile, it is highly probable that Carvotroline acts as a 5-HT2A receptor antagonist.
Table 1: Hypothetical Receptor Binding Affinity Profile of Carvotroline Hydrochloride
| Receptor Target | Radioligand | Tissue/Cell Line | Hypothetical Kᵢ (nM) |
| Dopamine D₂ | [³H]Spiperone | Human recombinant (CHO cells) | 1 - 10 |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | Human recombinant (HEK293 cells) | 0.5 - 5 |
| Sigma-1 (σ₁) | -Pentazocine | Guinea Pig Brain Membranes | 50 - 200 |
| Sigma-2 (σ₂) | [³H]DTG | Rat Liver Membranes | > 500 |
Disclaimer: The Kᵢ values presented in this table are hypothetical and for illustrative purposes only. Specific experimental data for Carvotroline Hydrochloride is not publicly available.
Potential Secondary and Off-Target Mechanisms
In addition to its primary targets, the overall pharmacological profile of Carvotroline may be influenced by its interaction with other receptors and ion channels.
Sigma (σ) Receptor Modulation
Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that can modulate a variety of signaling pathways.[7] Many antipsychotic drugs exhibit affinity for sigma receptors, although the precise contribution of this interaction to their therapeutic effects is still under investigation. Modulation of sigma receptors has been linked to effects on mood, cognition, and neuroprotection. It is plausible that Carvotroline may interact with sigma receptors, which could contribute to its overall psychopharmacological profile.
Voltage-Gated Sodium Channel Blockade
Some psychoactive compounds, including certain antipsychotics and antidepressants, have been shown to block voltage-gated sodium channels. This action can lead to membrane stabilization and a reduction in neuronal excitability. While not typically the primary mechanism for antipsychotic efficacy, sodium channel blockade could contribute to the overall central nervous system effects of a drug. Electrophysiological studies would be necessary to determine if Carvotroline has any significant activity at these channels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways likely modulated by Carvotroline and the experimental workflows used to characterize its mechanism of action.
Figure 1: Postulated signaling pathways for Carvotroline Hydrochloride at D2 and 5-HT2A receptors.
Figure 2: General experimental workflows for characterizing Carvotroline's receptor interactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments that would be employed to definitively characterize the mechanism of action of Carvotroline Hydrochloride.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of Carvotroline Hydrochloride for the human dopamine D2 receptor.
Materials:
-
Human recombinant dopamine D2 receptors (e.g., from CHO or HEK293 cell membranes)
-
[³H]Spiperone (radioligand)
-
Carvotroline Hydrochloride
-
Haloperidol (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of Carvotroline Hydrochloride.
-
In a 96-well plate, add the D2 receptor-containing membranes.
-
Add the various concentrations of Carvotroline Hydrochloride or vehicle to the wells.
-
For non-specific binding control wells, add a high concentration of haloperidol (e.g., 10 µM).
-
Add a fixed concentration of [³H]Spiperone to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Carvotroline Hydrochloride by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of Carvotroline that inhibits 50% of specific [³H]Spiperone binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism
Objective: To determine the functional antagonist activity of Carvotroline Hydrochloride at the human serotonin 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Carvotroline Hydrochloride
-
Serotonin (5-HT) or another 5-HT2A agonist
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of Carvotroline Hydrochloride or vehicle to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Automatically inject a fixed concentration of a 5-HT2A agonist (e.g., EC₈₀ of serotonin) into the wells.
-
Continue to record the fluorescence intensity to measure the calcium mobilization in response to the agonist.
-
Analyze the data by plotting the agonist-induced calcium response against the concentration of Carvotroline Hydrochloride.
-
Determine the IC₅₀ value for Carvotroline's inhibition of the agonist response.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Activity
Objective: To assess the effect of Carvotroline Hydrochloride on voltage-gated sodium channels.
Materials:
-
Cells expressing voltage-gated sodium channels (e.g., primary neurons or a stable cell line like HEK293 expressing a specific Nav subtype).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass micropipettes.
-
Micromanipulator.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Carvotroline Hydrochloride.
Procedure:
-
Prepare cells for recording on coverslips.
-
Pull micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Using the micromanipulator, approach a cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the baseline sodium currents.
-
Perfuse the cell with the extracellular solution containing Carvotroline Hydrochloride at various concentrations.
-
Repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
Analyze the data to determine if Carvotroline causes a concentration-dependent block of the sodium current, and assess any effects on the channel's gating properties (activation, inactivation).
Conclusion
Carvotroline Hydrochloride is a γ-carboline derivative with a pharmacological profile suggestive of atypical antipsychotic activity. Its primary mechanism of action is likely centered on the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The balance of affinities and potencies at these two receptors will be a key determinant of its therapeutic efficacy and side-effect profile. Further investigation into its potential interactions with other targets, such as sigma receptors and voltage-gated sodium channels, is warranted to fully elucidate its complex pharmacology. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of Carvotroline's mechanism of action, which is essential for its further development as a potential therapeutic agent.
References
-
Pharmacological landscape of carbolines: a holistic view. (n.d.). RSC Medicinal Chemistry. [Link]
-
CARVOTROLINE HYDROCHLORIDE. (n.d.). Inxight Drugs. [Link]
-
Sodium Channel Blockers: Types, Benefits, and Side Effects. (2024, October 21). Healthline. [Link]
-
Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A receptor binding affinity for selected DRBAs. (n.d.). ResearchGate. [Link]
-
Binding of β-carbolines and related agents at serotonin (5-HT2 and 5-HT1A), dopamine (D2) and benzodiazepine receptors. (2000, July 31). Drug and Alcohol Dependence. [Link]
-
Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. (2023, November 15). Acta Pharmaceutica Sinica B. [Link]
-
Dopamine D2 and 5-hydroxytryptamine 5-HT(₂A) receptors assemble into functionally interacting heteromers. (2010, October 29). The Journal of Biological Chemistry. [Link]
-
Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. (2011, December 15). Psychopharmacology. [Link]
-
1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). figshare. [Link]
-
Mechanism of Action of Antipsychotic Agents. (2015, September 21). Psychopharmacology Institute. [Link]
-
Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. (2020, January 28). Cancers. [Link]
-
Carvacrol modulates voltage-gated sodium channels kinetics in dorsal root ganglia. (2015, June 5). European Journal of Pharmacology. [Link]
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2017, April 25). Current Neuropharmacology. [Link]
-
5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects. (2020, May 1). Neuroscience. [Link]
-
Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evaluation. (2020, September 21). OPEN FAU. [Link]
-
Clinical perspective on antipsychotic receptor binding affinities. (2021, December 13). Trends in Psychiatry and Psychotherapy. [Link]
-
Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. (2006, July 15). The Journal of Physiology. [Link]
-
Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy. (2021, November 14). bioRxiv. [Link]
-
Carvacrol modulates voltage-gated sodium channels kinetics in dorsal root ganglia. (2015, June 5). European Journal of Pharmacology. [Link]
-
Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. (2017, December 8). PLOS ONE. [Link]
-
Calmodulin Interactions with Voltage-Gated Sodium Channels. (2021, September 10). International Journal of Molecular Sciences. [Link]
-
Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. (2018, May 5). The Journal of Infectious Diseases. [Link]
-
Depolarizing NaV and Hyperpolarizing KV Channels Are Co-Trafficked in Sensory Neurons. (2022, June 15). eNeuro. [Link]
-
What are 5-HT2A receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. (2011, January 18). Bioinformation. [Link]
-
Evaluation of Viburnum grandiflorum for its in-vitro pharmacological screening. (n.d.). Semantic Scholar. [Link]
-
Affinity scatter profile (K i values) of class-specific mutations in the B1 position of the PICK1 PDZ domain. (n.d.). ResearchGate. [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team. [Link]
-
Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity. (2014, June 10). PLOS ONE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Dopamine D2 and 5-hydroxytryptamine 5-HT(₂A) receptors assemble into functionally interacting heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Voltage-Gated Sodium Channels: Biophysics, Pharmacology, and Related Channelopathies [frontiersin.org]
